3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The process may include:
Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as hydroxy, isobutoxy, and morpholinyl groups are introduced through substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl and nitro groups if present.
Substitution: Substitution reactions are common, especially involving the aromatic rings and morpholinyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Biochemical Studies: Investigating the interaction with enzymes and proteins.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring its efficacy in treating various diseases.
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular function.
Comparison with Similar Compounds
Similar Compounds
Analogous Pyrrol-2-ones: Compounds with similar core structures but different substituents.
Benzoyl Derivatives: Compounds with similar benzoyl groups but different functional groups.
Uniqueness
The uniqueness of “3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C32H42N2O8 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H42N2O8/c1-20(2)19-42-23-8-9-24(21(3)16-23)29(35)27-28(22-17-25(38-4)31(40-6)26(18-22)39-5)34(32(37)30(27)36)11-7-10-33-12-14-41-15-13-33/h8-9,16-18,20,28,35H,7,10-15,19H2,1-6H3/b29-27+ |
InChI Key |
IQKVSVKUBCOWBF-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C(=C4)OC)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
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